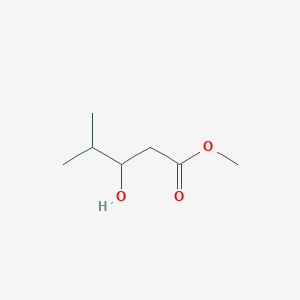

Methyl 3-hydroxy-4-methylpentanoate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUDWDUEXPJHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336984 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65596-31-8 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-hydroxy-4-methylpentanoate CAS number and properties

An In-Depth Technical Guide to Methyl 3-hydroxy-4-methylpentanoate

Introduction: Unveiling a Versatile Chiral Building Block

This compound is a β-hydroxy ester that serves as a valuable chiral intermediate in various fields of chemical synthesis. Its structure, featuring two adjacent chiral centers, makes it a significant precursor for the stereocontrolled synthesis of complex organic molecules, including natural products, pharmaceuticals, and pheromones.[1] While not a household name, this compound is of considerable interest to researchers in synthetic organic chemistry and specialized areas like flavor and fragrance science, where it functions as an important analytical standard.[1] This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.

Part 1: Core Physicochemical and Structural Characteristics

The identity and utility of any chemical reagent begin with a precise understanding of its fundamental properties. This compound is a clear, colorless liquid under standard conditions.[2] Its core function as a chiral building block is rooted in its molecular structure, which contains two stereocenters at the C3 and C4 positions. This stereochemistry is a critical consideration in any synthetic application.

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 65596-31-8 (for the racemic mixture) | [2][3] |

| 110097-32-0 (for the (S)-enantiomer) | [4] | |

| Molecular Formula | C₇H₁₄O₃ | [2][3][4] |

| Molecular Weight | 146.18 g/mol | [2][4] |

| Appearance | Clear Colorless Liquid | [2] |

| Synonyms | 3-Hydroxy-4-methyl-valeric Acid Methyl Ester, 3-Hydroxy-4-methyl-pentanoic Acid Methyl Ester | [2] |

| Storage Conditions | 2-8°C, Refrigerator, Sealed in a dry environment | [2][5] |

Structural Representation

The presence of hydroxyl and methyl ester functional groups dictates the compound's reactivity, making it amenable to a wide range of chemical transformations.

Part 2: Synthesis and Stereochemical Control

The synthesis of β-hydroxy esters like this compound is a cornerstone of modern organic synthesis. The primary challenge and area of focus lie in controlling the stereochemistry at the C3 and C4 positions, as the biological activity or sensory properties of the final product often depend on a specific stereoisomer.

Primary Synthetic Pathway: Stereoselective Reduction

A prevalent and effective method for synthesizing this compound is the stereoselective reduction of its corresponding β-keto ester, Methyl 3-oxo-4-methylpentanoate.[1] This transformation is pivotal as the choice of reducing agent and catalyst directly influences the diastereomeric and enantiomeric purity of the product. Catalytic asymmetric reduction is a particularly powerful technique employed to achieve high enantioselectivity.[1]

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol: Synthesis of the Chiral Acid Precursor

While direct protocols for the methyl ester can be proprietary, a highly detailed and validated procedure for its parent acid, (R)-(+)-3-hydroxy-4-methylpentanoic acid, is available from Organic Syntheses.[6] This procedure exemplifies the rigorous control required for such syntheses. The resulting acid can then be readily converted to the methyl ester via standard esterification methods (e.g., Fischer esterification with methanol and a catalytic amount of acid).

Step-by-Step Synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid[6]:

-

Enolate Formation (The "Why"): A solution of lithium diisopropylamide (LDA) is prepared by reacting diisopropylamine with butyllithium in tetrahydrofuran (THF). LDA is a strong, non-nucleophilic base, essential for quantitatively deprotonating the α-carbon of the chiral acetate starting material without competing side reactions like nucleophilic attack on the ester.

-

Chiral Auxiliary Deprotonation: The chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), is treated with the prepared LDA solution at -78°C. This low temperature is critical to maintain the kinetic control necessary for stereoselectivity and to prevent base degradation.

-

Aldol Addition (The "Why"): Isobutyraldehyde is added to the chiral enolate solution at a very low temperature (below -70°C). The chiral environment created by the bulky HYTRA auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective aldol addition. This step establishes the new stereocenters that will become the C3 and C4 positions of the final product.

-

Workup and Hydrolysis: The reaction is quenched, and the chiral auxiliary is cleaved via hydrolysis under basic conditions. This releases the desired (R)-(+)-3-hydroxy-4-methylpentanoic acid.

-

Purification: The product is purified by extraction and careful removal of solvent under reduced pressure.

Subsequent Esterification:

-

The purified 3-hydroxy-4-methylpentanoic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC or GC).

-

The excess methanol is removed, and the residue is worked up via extraction to yield the final product, this compound.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile chiral synthon.

-

Natural Product Synthesis: The β-hydroxy ester motif is a common feature in many polyketide natural products, which include compounds with potent antibiotic and immunosuppressive activities.[1] This makes it a valuable starting material or intermediate in the total synthesis of such complex molecules.

-

Flavor and Fragrance Science: In the field of sensory science, closely related esters are known to contribute significantly to the fruity and desirable aromas of wines and other beverages.[1] this compound is therefore used as a critical analytical reference standard in gas chromatography-mass spectrometry (GC-MS) workflows to identify and quantify the evolution of these important flavor molecules.[1]

-

Pheromone Synthesis: The synthesis of insect pheromones, which often have highly specific stereochemistry, can utilize β-hydroxy esters as key intermediates. For instance, the pheromone 5-hydroxy-4-methyl-3-heptanone has been synthesized from a similar β-hydroxy ester, demonstrating the utility of this compound class.[1]

-

Drug Discovery: While not a common scaffold in marketed drugs itself, its parent acid structure is related to compounds like 4-hydroxy-4-methylpentanoic acid, which has been investigated as an analog of γ-hydroxybutyric acid (GHB) to better understand GHB's mode of action as a neurotransmitter.[7][8] This highlights its potential as a fragment for building novel chemical entities in medicinal chemistry programs.

Part 4: Analytical Characterization Workflow

Ensuring the chemical purity and stereochemical integrity of this compound is paramount. A multi-technique approach is required for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic signals for the methyl ester, the isopropyl group, the diastereotopic protons on C2, and the protons on the stereogenic centers C3 and C4.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing chemical purity and is the primary method used in its application in flavor analysis.[1]

-

Chiral Chromatography: To determine the enantiomeric and diastereomeric purity, chiral GC or HPLC is essential. This separates the different stereoisomers, allowing for their quantification. The optical purity of the parent acid is often determined by analyzing its methyl ester derivative.[6]

Caption: A typical analytical workflow for the quality control of this compound.

Part 5: Safety, Handling, and Storage

While specific safety data for this compound is not extensively published, a conservative approach based on its parent acid and related functional compounds is warranted. The parent compound, 3-hydroxy-4-methylpentanoic acid, is known to cause skin and eye irritation.[9]

Hazard and Precautionary Summary

| Hazard Class (Inferred) | GHS Pictogram (Inferred) | Hazard Statement (Inferred) | Precautionary Measures |

| Skin Irritation | GHS07 (Irritant) | H315: Causes skin irritation | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | GHS07 (Irritant) | H335: May cause respiratory irritation | P261: Avoid breathing mist/vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Disclaimer: This safety information is inferred from the parent acid and should be used for guidance only. A full risk assessment should be conducted before use.

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]

-

Dispensing: When transferring, avoid splashing. Use appropriate glassware and tools.

-

Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended by suppliers.[2][5]

Conclusion

This compound represents more than just its chemical formula. It is a highly functionalized and valuable molecule that provides synthetic chemists with a reliable tool for constructing stereochemically complex targets. Its applications, from the academic pursuit of natural product synthesis to the industrial requirement for precise analytical standards in flavor science, underscore its versatility. Proper understanding of its synthesis, stereochemistry, handling, and analytical characterization is essential for any researcher looking to leverage its full potential.

References

-

This compound. Pharmaffiliates.[Link]

-

methyl(S)- 3-hydroxy-4-methylpentanoate. ChemBK.[Link]

-

methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]

-

3-Hydroxy-4-methylpentanoic acid. PubChem, National Center for Biotechnology Information.[Link]

-

methyl 4-hydroxy-3-methylpentanoate Chemical Properties. Cheméo.[Link]

-

(r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses.[Link]

-

ethyl 3-hydroxy-4-methylpentanoate. ChemSynthesis.[Link]

-

4-hydroxy-3-methylpentanoic acid Chemical Properties. Cheméo.[Link]

-

METHYL 2-HYDROXY-4-METHYLPENTANOATE. precisionFDA.[Link]

-

(S)-(-)-3-hydroxy-4-methylpentanoic acid. Chemsrc.[Link]

-

methyl 2-hydroxy-4-methyl valerate. The Good Scents Company.[Link]

-

Ethyl 3-hydroxy-4-methylpentanoate. PubChem, National Center for Biotechnology Information.[Link]

- Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

3-Hydroxy-4-methylpentanal. PubChem, National Center for Biotechnology Information.[Link]

-

γ-Hydroxybutyric acid. Wikipedia.[Link]

-

Valeric acid. Wikipedia.[Link]

Sources

- 1. This compound|For Research [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. Valeric acid - Wikipedia [en.wikipedia.org]

- 9. 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate structure and stereochemistry

An In-Depth Technical Guide to (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate is a chiral building block of significant interest in the synthesis of complex natural products and pharmaceutically active compounds. Its defined stereochemistry at two contiguous stereocenters, C3 and C4, makes it a valuable synthon for introducing stereochemical complexity in a controlled manner. This guide provides a comprehensive overview of the structure, stereochemical assignment, and diastereoselective synthetic strategies for accessing this specific stereoisomer. We will delve into the mechanistic underpinnings of key synthetic transformations and provide actionable protocols for its preparation and characterization, grounded in authoritative scientific literature.

Introduction: The Significance of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate

β-Hydroxy esters are crucial structural motifs found in a vast array of biologically active molecules, including polyketide natural products known for their antibiotic and immunosuppressive properties.[1] The specific stereoisomer, (3R,4S)-methyl 3-hydroxy-4-methylpentanoate, possesses a defined anti relationship between the hydroxyl group at C3 and the methyl group at C4. This particular stereochemical arrangement is a key fragment in the synthesis of various complex molecules. For instance, derivatives of 3-hydroxy-4-methylpentanoic acid are valuable intermediates in the synthesis of complex natural products and have potential applications in the development of novel therapeutics.[2] Understanding the precise three-dimensional arrangement of its functional groups is paramount for its effective utilization in asymmetric synthesis.

Structural Elucidation and Stereochemistry

The structure of methyl 3-hydroxy-4-methylpentanoate features a five-carbon chain with a methyl ester at C1, a hydroxyl group at C3, and a methyl group at C4. The designation (3R,4S) specifies the absolute configuration at the two chiral centers according to the Cahn-Ingold-Prelog priority rules.

-

At C3: The hydroxyl group receives the highest priority, followed by the C4 carbon, the C2 carbon, and finally the hydrogen atom. With the hydrogen atom pointing away, the sequence of priorities from highest to lowest traces a clockwise direction, assigning it as R .

-

At C4: The C3 carbon receives the highest priority, followed by the isopropyl group's C5 and C6 carbons, the methyl group, and finally the hydrogen atom. With the hydrogen atom pointing away, the sequence of priorities from highest to lowest traces a counter-clockwise direction, assigning it as S .

The relative stereochemistry between the C3 hydroxyl group and the C4 methyl group is anti, meaning they are on opposite sides of the plane defined by the carbon backbone.

Caption: 2D projection of (3R,4S)-Methyl 3-hydroxy-4-methylpentanoate.

Diastereoselective Synthetic Strategies

The primary challenge in synthesizing (3R,4S)-methyl 3-hydroxy-4-methylpentanoate lies in the stereocontrolled reduction of a prochiral β-keto ester precursor, methyl 3-oxo-4-methylpentanoate. The choice of reducing agent and reaction conditions is critical to achieving the desired anti diastereomer with high selectivity.

Chelation-Controlled vs. Non-Chelation-Controlled Reductions

The stereochemical outcome of the reduction of β-hydroxy ketones or β-keto esters can often be rationalized by considering either a chelation-controlled (Felkin-Anh-Cornforth model) or a non-chelation-controlled (Felkin-Anh model) transition state. To obtain the anti product, non-chelation-controlled conditions are typically favored.

Evans-Saksena Reduction: A Key Transformation for anti-Diols

While the Evans-Saksena reduction is primarily known for the diastereoselective reduction of β-hydroxy ketones to anti-diols, the underlying principles of stereocontrol are highly relevant to the synthesis of anti-β-hydroxy esters.[3][4][5] This reaction employs a bulky triacetoxyborohydride reagent, such as tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3).[3] The reaction is thought to proceed through a six-membered ring transition state where intramolecular hydride delivery is directed by a chelating β-alcohol.[3] However, for the reduction of a β-keto ester to an anti-β-hydroxy ester, a related strategy is employed.

A highly effective method for the diastereoselective synthesis of anti-1,3-diols is the Evans-Tishchenko reaction, which involves the reduction of β-hydroxy ketones.[6] This reaction utilizes a Lewis acid and an aldehyde, proceeding through a cyclic transition state to deliver a hydride intramolecularly, resulting in the anti diol monoester.[6]

Biocatalytic Reductions

Enzymatic reductions offer a powerful and environmentally benign alternative for the stereoselective synthesis of β-hydroxy esters. Ketoreductases (KREDs) and baker's yeast (Saccharomyces cerevisiae) are commonly employed for this purpose.[7][8] These biocatalysts can exhibit high levels of both enantioselectivity and diastereoselectivity. By selecting the appropriate enzyme, it is possible to favor the formation of the desired (3R,4S) stereoisomer.[7][9] For instance, certain alcohol dehydrogenases can afford enantiopure (S)- or (R)-β-hydroxy esters depending on the specific enzyme used.[10]

Experimental Protocol: Diastereoselective Reduction of Methyl 3-oxo-4-methylpentanoate

This protocol outlines a general procedure for the diastereoselective reduction of methyl 3-oxo-4-methylpentanoate to yield (3R,4S)-methyl 3-hydroxy-4-methylpentanoate, based on established methodologies for the synthesis of anti-β-hydroxy esters.

Materials:

-

Methyl 3-oxo-4-methylpentanoate

-

Tetramethylammonium triacetoxyborohydride (Me4NHB(OAc)3)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with methyl 3-oxo-4-methylpentanoate (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, tetramethylammonium triacetoxyborohydride (1.5 eq) is suspended in anhydrous THF.

-

Reagent Addition: The suspension of the reducing agent is added slowly via cannula to the cooled solution of the β-keto ester.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously for several hours. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with saturated aqueous NaHCO3 solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired (3R,4S)-methyl 3-hydroxy-4-methylpentanoate.

Caption: Experimental workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structure and stereochemistry of the synthesized (3R,4S)-methyl 3-hydroxy-4-methylpentanoate must be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the connectivity and relative stereochemistry of the molecule.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| O-CH₃ | 3.6-3.7 | s | - |

| H2 | 2.3-2.5 | m | - |

| H3 | 3.8-4.0 | m | - |

| H4 | 1.8-2.0 | m | - |

| C4-CH₃ | 0.8-1.0 | d | ~7 |

| C(CH₃)₂ | 0.8-1.0 | d | ~7 |

Note: Predicted chemical shifts and coupling constants may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Approximate Chemical Shift (ppm) |

| C=O | 170-175 |

| C3 | 65-75 |

| O-CH₃ | 50-55 |

| C2 | 40-45 |

| C4 | 30-35 |

| C4-CH₃ | 15-20 |

| C(CH₃)₂ | 15-20 |

Note: Predicted chemical shifts may vary depending on the solvent and instrument.

Chiral High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric and diastereomeric purity of the final product, chiral HPLC analysis is essential. A suitable chiral stationary phase is used to separate the different stereoisomers, allowing for their quantification.

Applications in Drug Development

Chiral β-hydroxy esters like (3R,4S)-methyl 3-hydroxy-4-methylpentanoate are valuable intermediates in the synthesis of a wide range of pharmaceutical agents. Their ability to introduce specific stereochemistry is crucial for the biological activity of many drugs. While direct applications of this specific molecule in marketed drugs are not extensively documented in publicly available literature, its structural motif is present in numerous natural products with therapeutic potential.[11] For instance, the synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid, a potential inhibitor of the nonmevalonate pathway, highlights the utility of related structures in drug discovery.[2]

Conclusion

(3R,4S)-Methyl 3-hydroxy-4-methylpentanoate is a stereochemically rich building block with significant potential in organic synthesis and drug development. The diastereoselective synthesis of this compound, primarily through the reduction of its β-keto ester precursor, requires careful control of reaction conditions to favor the desired anti stereoisomer. Both chemical and biocatalytic methods offer viable routes to this valuable synthon. Thorough spectroscopic and chromatographic analysis is imperative to confirm the structure and stereochemical integrity of the final product. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (3R,4S)-methyl 3-hydroxy-4-methylpentanoate will undoubtedly increase.

References

-

Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed reduction of .beta.-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Journal of the American Chemical Society, 110(11), 3560-3578). [Link]

-

Saksena, A. K., & Mangiaracina, P. (1983). Recent studies on veratrum alkaloids: a new reaction of sodium triacetoxyborohydride [NaBH(OAc)3]. Tetrahedron Letters, 24(3), 273-276). [Link]

-

Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Organic & Biomolecular Chemistry. [Link]

-

Gantt, R. W., et al. (2010). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Journal of the American Chemical Society, 132(33), 11654-11657). [Link]

-

Contente, M. L., et al. (2022). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

-

Fernández, G. (2024). Evans - Saksena (Reducción). Química Orgánica. [Link]

-

Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate. Chemistry, 7(21), 4562-4571). [Link]

-

Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of .beta.-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society, 112(17), 6447-6449). [Link]

-

Yoshioka, T., Shimizu, H., & Ohrui, H. (2004). Synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid as a potential inhibitor of the nonmevalonate pathway. Bioscience, Biotechnology, and Biochemistry, 68(6), 1259-1264). [Link]

Sources

- 1. This compound|For Research [benchchem.com]

- 2. Synthesis of (3R,4S)-3,4,5-trihydroxy-4-methylpentylphosphonic acid as a potential inhibitor of the nonmevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Evans - Saksena (Reducción) | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 6. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to all four stereoisomers of a chlorinated beta,delta-dihydroxy hexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Methyl 3-hydroxy-4-methylpentanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester of significant interest in synthetic organic chemistry. Its structure, featuring two adjacent stereocenters, makes it a valuable chiral building block for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and its applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 65596-31-8 | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Clear Colorless Liquid | [1] |

| Boiling Point (Predicted for acid) | 250.5 ± 23.0 °C | [3] |

| Density (Predicted for acid) | 1.097 ± 0.06 g/cm³ | [3] |

| Solubility (Predicted for acid) | Chloroform, Methanol | [3] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: a secondary hydroxyl group and a methyl ester.

The hydroxyl group can undergo typical reactions of secondary alcohols, such as:

-

Oxidation: Conversion to the corresponding β-keto ester, methyl 3-oxo-4-methylpentanoate, using standard oxidizing agents.

-

Esterification/Etherification: Acylation or alkylation to introduce various functional groups, which can be crucial for modifying the molecule's properties in a synthetic pathway.

-

Protection: The hydroxyl group can be protected using various protecting groups to prevent unwanted reactions during multi-step syntheses.

The ester group is susceptible to:

-

Hydrolysis: Cleavage to the parent carboxylic acid, 3-hydroxy-4-methylpentanoic acid, under either acidic or basic conditions.

-

Transesterification: Reaction with other alcohols to form different esters.

-

Reduction: Conversion to a diol using strong reducing agents like lithium aluminum hydride.

-

Aminolysis: Reaction with amines to form the corresponding amides.

Due to the presence of two stereocenters, controlling the stereochemistry during these transformations is a key consideration for its use as a chiral building block. The compound should be stored in a refrigerator under an inert atmosphere to ensure its stability.[1]

Synthesis of this compound

The synthesis of chiral β-hydroxy esters like this compound is a well-explored area of organic synthesis, with stereoselective reduction of the corresponding β-keto ester being a primary and effective strategy.[4]

General Synthetic Workflow

The general approach involves the asymmetric reduction of methyl 3-oxo-4-methylpentanoate. This process is critical as it establishes the stereochemistry at the C-3 position.

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol: Asymmetric Hydrogenation

While a specific protocol for this compound is not detailed in the available literature, a representative procedure for the asymmetric hydrogenation of a β-keto ester can be adapted.[5]

Materials:

-

Methyl 3-oxo-4-methylpentanoate

-

Chiral Ruthenium-BINAP catalyst

-

Methanol (degassed)

-

Hydrogen gas

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Ru-BINAP catalyst in degassed methanol.

-

Add methyl 3-oxo-4-methylpentanoate to the catalyst solution.

-

Pressurize the flask with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the catalyst and other reagents.

-

Degassed Solvent: Removes dissolved oxygen which can deactivate the catalyst.

-

Chiral Catalyst: The use of a chiral catalyst, such as Ru-BINAP, is crucial for inducing stereoselectivity in the reduction, leading to an enantiomerically enriched product. The choice of the specific enantiomer of the catalyst determines the stereochemistry of the product.

-

Purification: Column chromatography is a standard method for separating the desired product from any unreacted starting material, byproducts, and the catalyst.

Spectroscopic Characterization

¹H NMR:

-

-OCH₃ (ester): A singlet around 3.7 ppm.

-

-CH(OH)-: A multiplet around 4.0-4.2 ppm.

-

-CH₂- (adjacent to ester): A doublet of doublets around 2.4-2.6 ppm.

-

-CH- (isopropyl): A multiplet around 1.8-2.0 ppm.

-

-CH₃ (isopropyl): Two doublets around 0.9-1.0 ppm.

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR:

-

C=O (ester): A signal around 172-174 ppm.

-

-CH(OH)-: A signal around 68-72 ppm.

-

-OCH₃ (ester): A signal around 51-52 ppm.

-

-CH₂-: A signal around 40-42 ppm.

-

-CH- (isopropyl): A signal around 30-32 ppm.

-

-CH₃ (isopropyl): Signals around 17-20 ppm.

IR Spectroscopy:

-

O-H stretch: A broad band around 3400-3500 cm⁻¹.

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1735-1745 cm⁻¹.

-

C-O stretch: Bands in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) at m/z = 146 may be weak or absent.

-

Common fragmentation patterns would include the loss of a methoxy group (-OCH₃, M-31), loss of a carboxyl group (-COOCH₃, M-59), and cleavage adjacent to the hydroxyl group.

Applications in Drug Development

β-Hydroxy esters are recognized as crucial chiral building blocks in the pharmaceutical industry.[7] Their utility stems from their ability to be incorporated into the carbon skeleton of a wide range of biologically active molecules, often with precise control over the stereochemistry, which is critical for drug efficacy and safety.

While specific drugs synthesized directly from this compound are not prominently documented, its structural motif is found in various classes of natural products and pharmaceuticals, including:

-

Polyketides: A large family of natural products with diverse biological activities, including antibiotic, antifungal, and anticancer properties.[4]

-

Pheromones: Used in the synthesis of insect pheromones for pest control.[4]

-

Statins: The β-hydroxy ester moiety is a key structural feature in the side chain of many cholesterol-lowering drugs.

The value of this compound lies in its potential as a versatile intermediate. Through the chemical transformations described earlier, it can be converted into a variety of derivatives that can be used in the synthesis of more complex drug candidates.

Logical Pathway for Application in Drug Synthesis

Caption: Conceptual pathway for utilizing this compound in API synthesis.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for the closely related 3-hydroxy-4-methylpentanoic acid, appropriate safety precautions should be taken.[3] The acid is known to cause skin irritation and serious eye damage and may cause respiratory irritation.[3] Therefore, when handling this compound, it is prudent to assume similar hazards.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a valuable chiral synthon with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. While a comprehensive set of experimentally determined physical and spectral data is not yet publicly available, its chemical properties and reactivity are well-understood based on its functional groups. The stereoselective synthesis of this compound, primarily through the asymmetric reduction of its β-keto ester precursor, allows for the production of enantiomerically enriched material. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development is set to increase.

References

-

Organic Syntheses Procedure. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. Retrieved from [Link]

-

ChemBK. (n.d.). methyl(S)- 3-hydroxy-4-methylpentanoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxy-3-methylpentanoate. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±). Retrieved from [Link]

-

PMC - NIH. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved from [Link]

-

ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 65596-31-8| Chemical Name : this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]

-

Cheméo. (n.d.). 4-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|For Research [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Occurrence and Sources of Methyl 3-Hydroxy-4-Methylpentanoate

This guide provides a comprehensive technical overview of the current scientific understanding of methyl 3-hydroxy-4-methylpentanoate, a branched-chain hydroxy fatty acid ester. While direct evidence of its natural occurrence is presently limited, this document synthesizes existing knowledge on related compounds to build a scientifically grounded hypothesis for its potential existence in nature, its biosynthetic origins, and the analytical methodologies required for its discovery and characterization. This whitepaper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in the exploration of novel bioactive compounds.

Introduction: The Enigmatic Status of this compound

This compound belongs to the vast and structurally diverse class of fatty acid esters. These molecules play crucial roles in biological systems, acting as energy storage molecules, structural components of membranes, and signaling molecules. While many straight-chain fatty acid esters are well-documented in nature, the occurrence of their branched-chain and hydroxylated counterparts is less explored, yet they often exhibit unique and potent biological activities.

Currently, the scientific literature does not contain direct reports on the isolation of this compound from a natural source. However, the existence of its constituent parts—the 3-hydroxy-4-methylpentanoic acid backbone and the methyl ester functional group—in various biological systems strongly suggests the plausibility of its natural occurrence. This guide will delve into the evidence for the natural presence of its parent acid and the enzymatic machinery capable of its methylation, thereby providing a roadmap for its potential discovery.

The Parent Acid: 3-Hydroxy-4-Methylpentanoic Acid and its Analogs in Nature

The foundation for the potential natural occurrence of this compound lies in the established presence of its parent acid and related 3-hydroxy fatty acids (3-HFAs) in the microbial world.

Microbial Production of 3-Hydroxy Fatty Acids

Bacteria, particularly Gram-negative species, are known to produce 3-HFAs as integral components of their lipopolysaccharide (LPS) outer membrane. Beyond this structural role, certain bacteria excrete 3-HFAs as secondary metabolites with notable biological activities. A prominent example is the lactic acid bacterium Lactobacillus plantarum, which has been shown to produce a range of 3-HFAs with antifungal properties.[1] These compounds are actively secreted by living bacterial cells during their exponential growth phase, suggesting a role in microbial competition and niche establishment.[2]

While the specific isolation of 3-hydroxy-4-methylpentanoic acid from Lactobacillus has not been detailed, the genus is known for its diverse metabolic capabilities, making it a prime candidate for further investigation.

Fungal and Plant Sources of Hydroxy Fatty Acids

The fungal kingdom is another rich source of hydroxylated fatty acids. These compounds are often involved in signaling pathways and host-pathogen interactions.[1] While less common than in bacteria, plants also produce hydroxy fatty acids, which can be incorporated into specialized metabolites like acyl sugars and capsaicinoids, particularly in the glandular trichomes of certain plant families like Solanaceae.[3]

Biosynthetic Pathways: A Hypothetical Route to this compound

The natural synthesis of this compound would require two key enzymatic processes: the formation of the 3-hydroxy-4-methylpentanoyl-CoA precursor and its subsequent methylation.

Formation of the Branched-Chain 3-Hydroxy Acyl-CoA

The biosynthesis of the 3-hydroxy-4-methylpentanoyl backbone likely follows the general principles of branched-chain fatty acid synthesis, with modifications to introduce the hydroxyl group.

Step 1: Priming with a Branched-Chain Starter Unit

The synthesis of branched-chain fatty acids is initiated with a branched-chain acyl-CoA primer instead of the usual acetyl-CoA.[4] For a 4-methylpentanoyl structure, the likely primer is isovaleryl-CoA, which is derived from the branched-chain amino acid leucine through transamination and decarboxylation.[4]

Step 2: Chain Elongation and Hydroxylation

The isovaleryl-CoA primer then enters the fatty acid synthesis cycle. The key step for the formation of the 3-hydroxy intermediate is the reduction of a β-ketoacyl-ACP intermediate by a 3-ketoacyl-ACP reductase. In typical fatty acid synthesis, this 3-hydroxyacyl-ACP is subsequently dehydrated and further reduced to a saturated acyl-ACP. However, in the biosynthesis of 3-HFAs, this intermediate can be diverted from the main pathway.[5]

Alternatively, 3-HFAs can be formed through the hydration of an unsaturated fatty acid precursor by a fatty acid hydratase.[6]

Table 1: Key Enzymes in the Hypothetical Biosynthesis of 3-Hydroxy-4-Methylpentanoyl-CoA

| Enzyme Class | Function |

| Branched-Chain Amino Acid Aminotransferase | Catalyzes the removal of the amino group from leucine to form α-ketoisocaproate. |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA. |

| β-Ketoacyl-ACP Synthase (KAS) | Condenses isovaleryl-CoA with malonyl-ACP to initiate fatty acid chain elongation. |

| β-Ketoacyl-ACP Reductase (KAR) | Reduces the β-keto group to a β-hydroxy group, forming 3-hydroxy-4-methylpentanoyl-ACP. |

| Acyl-ACP Thioesterase | Hydrolyzes the acyl-ACP intermediate to release the free fatty acid, 3-hydroxy-4-methylpentanoic acid. |

| Acyl-CoA Synthetase | Activates the free fatty acid to its CoA ester, 3-hydroxy-4-methylpentanoyl-CoA. |

Methylation of the Carboxylic Acid

The final step in the proposed biosynthesis is the methylation of the carboxyl group of 3-hydroxy-4-methylpentanoic acid. This reaction would be catalyzed by a fatty acid O-methyltransferase (FAMT). While not ubiquitous, FAMTs have been identified in bacteria. For instance, a FAMT from Mycobacterium marinum has been characterized and shown to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of a fatty acid.[7]

Fungi are also known to produce a wide array of fatty acid methyl esters (FAMEs), indicating the presence of methyltransferase activity for fatty acids in this kingdom as well.[8]

Hypothetical Biosynthetic Pathway of this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Analytical Methodologies for Detection and Characterization

The discovery of this compound in a natural source would rely on sensitive and specific analytical techniques capable of detecting and identifying volatile and semi-volatile organic compounds in complex biological matrices.

Extraction of Volatile and Semi-Volatile Compounds

The choice of extraction method is critical for the successful isolation of the target compound. Given its likely volatility, headspace-based techniques are highly suitable.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace above a sample. It is a sensitive and relatively simple method for screening microbial cultures or plant materials.[9]

-

Purge and Trap (Dynamic Headspace): This method involves purging the sample with an inert gas to drive volatile compounds onto a sorbent trap, which is then thermally desorbed into the analytical instrument. This technique is excellent for concentrating trace-level volatile compounds.

-

Solvent Extraction: For less volatile compounds or for a more comprehensive extraction, liquid-liquid extraction with a suitable organic solvent can be employed.

Analytical Techniques for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectrum to a library or a known standard.[11]

Table 2: Comparison of Analytical Techniques for the Analysis of this compound

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation by gas chromatography followed by detection by mass spectrometry. | High sensitivity and selectivity, provides structural information for identification. | Requires volatile or derivatized analytes. |

| LC-MS | Separation by liquid chromatography followed by detection by mass spectrometry. | Suitable for a wide range of polarities and molecular weights, high sensitivity. | May have lower resolution for some volatile isomers. |

Experimental Protocol: HS-SPME-GC-MS Analysis of Microbial Volatiles

This protocol provides a general framework for the analysis of volatile compounds from a microbial culture, which can be adapted for the targeted search for this compound.

-

Sample Preparation:

-

Inoculate a suitable liquid culture medium with the microorganism of interest (e.g., Lactobacillus plantarum).

-

Incubate the culture under appropriate conditions to allow for growth and production of secondary metabolites.

-

Transfer a known volume of the culture into a headspace vial.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the sealed headspace vial in a heating block at a controlled temperature (e.g., 60 °C) to promote the release of volatile compounds into the headspace.

-

Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the GC.

-

Separate the compounds on a suitable capillary column (e.g., a mid-polar column).

-

Detect the eluted compounds using a mass spectrometer operating in full scan mode to acquire mass spectra for identification.

-

For targeted analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity for the expected mass fragments of this compound.

-

Analytical Workflow for the Detection of this compound

Caption: Analytical workflow for the detection of this compound.

Conclusion and Future Directions

While the natural occurrence of this compound remains to be definitively established, a compelling case for its potential existence in the microbial world can be made based on our current understanding of biochemistry and microbial metabolism. The presence of the parent acid, 3-hydroxy-4-methylpentanoic acid, and its analogs in bacteria, coupled with the known existence of fatty acid methyltransferases, provides a strong rationale for a targeted search for this novel natural product.

Future research in this area should focus on:

-

Screening of diverse microbial strains, particularly from genera known for producing 3-hydroxy fatty acids, such as Lactobacillus and Bacillus, for the production of this compound.

-

Metabolomic profiling of these strains under various growth conditions to induce the production of secondary metabolites.

-

Genome mining of these organisms to identify the genes encoding the enzymes responsible for the biosynthesis of the parent acid and its subsequent methylation.

-

Chemical synthesis of an authentic standard of this compound to aid in its unambiguous identification in natural extracts.

The discovery of this compound in nature would not only expand our knowledge of microbial secondary metabolism but could also provide a new lead compound for applications in drug development, agriculture, or the food and fragrance industries. The methodologies and hypothetical framework presented in this guide offer a solid foundation for researchers to embark on this exciting avenue of scientific exploration.

References

-

Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 69(12), 7554–7557. [Link]

-

Zhang, Y., & Rock, C. O. (2008). Thematic review series: The Pathogenesis of Bacterial Infections. Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways. Journal of Lipid Research, 49(9), 1837–1849. [Link]

-

Joo, Y. C., & Oh, D. K. (2013). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Biotechnology and Bioprocess Engineering, 18(4), 627-636. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]

-

Yu, X., Liu, N., & Noel, J. P. (2015). Biochemical Studies of Mycobacterial Fatty Acid Methyltransferase: A Catalyst for the Enzymatic Production of Biodiesel. Journal of Biological Chemistry, 290(47), 28310–28321. [Link]

-

Lawal, O., Ahmed, W., Hill, J. E., & Brodrick, E. (2018). TD/GC–MS analysis of volatile markers emitted from mono- and co-cultures of Enterobacter cloacae and Pseudomonas aeruginosa in artificial sputum. Metabolomics, 14(1), 10. [Link]

-

Rering, C. C., Onofri, A., & Vannette, R. L. (2020). A Comparison of Collection Methods for Microbial Volatiles. Frontiers in Ecology and Evolution, 8. [Link]

-

Sjögren, J., Magnusson, J., Broberg, A., Schnürer, J., & Kenne, L. (2003). Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14. Applied and Environmental Microbiology, 69(12), 7554–7557. [Link]

-

Volkov, A., & Khardina, A. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Applied Microbiology and Biotechnology, 108(1), 107. [Link]

-

Bean, H. D., Rees, J. C., & Hill, J. E. (2022). Capturing Actively Produced Microbial Volatile Organic Compounds from Human-Associated Samples with Vacuum-Assisted Sorbent Extraction. Journal of Visualized Experiments, (184). [Link]

-

Blow, M. J., Clark, T. A., & Korlach, J. (2014). Bacterial DNA methyltransferase: A key to the epigenetic world with lessons learned from proteobacteria. Frontiers in Microbiology, 5. [Link]

-

El-Sayed, R. A., Mohamed, W. A. M., & Hassan, M. M. (2022). Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities. Molecules, 27(19), 6524. [Link]

-

Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228. [Link]

-

Lian, J., & Zhao, H. (2015). Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose. Metabolic Engineering, 28, 15-22. [Link]

-

Aryal, S. (2023). Fatty Acid Synthesis: Pathway and Importance. Microbe Notes. [Link]

-

Bean, H. D., Rees, J. C., & Hill, J. E. (2021). Capturing Actively Produced Microbial Volatile Organic Compounds from Human-Associated Samples with Vacuum-Assisted Sorbent Extraction. Journal of Visualized Experiments, (170). [Link]

-

MIDI, Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16). [Link]

-

Kim, D. H., & Lee, J. H. (2020). Hydroxylation of Fatty Acids by Lactic Acid Bacteria. Journal of Microbiology and Biotechnology, 30(5), 794–800. [Link]

-

Zhang, Y., & Rock, C. O. (2008). Thematic review series: The Pathogenesis of Bacterial Infections. Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways. Journal of Lipid Research, 49(9), 1837–1849. [Link]

-

Allwood, J. W., & Goodacre, R. (2010). Analysis of volatile bacterial metabolites by gas chromatography-mass spectrometry. Methods in Molecular Biology, 615, 237–250. [Link]

-

Rocha, S., Ramalheira, V., Barros, A., Delgadillo, I., & Coimbra, M. A. (2006). Study of methods for the extraction of volatile compounds from fermented grape must. Food Chemistry, 94(4), 606-613. [Link]

-

Islam, M. A., Magnusson, M., Brown, R. J., Ayoko, G. A., & Nabi, M. N. (2019). Fatty acid methyl ester (fames) profiling from Endophytic Fungi of Eichhornia Crassipes Mart (Solm). Journal of Chemical and Pharmaceutical Research, 11(2), 1-8. [Link]

-

Bruschi, M., & Biondi, T. R. (2019). The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA. Biochemical Journal, 476(14), 2115–2128. [Link]

-

Wikipedia. (n.d.). Branched-chain fatty acid. Retrieved from [Link]

-

Islam, M. A., Magnusson, M., Brown, R. J., Ayoko, G. A., & Nabi, M. N. (2019). Fatty Acid Methyl Esters (fames) profiling from Endophytic Fungi of Eichhornia Crassipes Mart (Solm). Journal of Chemical and Pharmaceutical Research, 11(2), 1-8. [Link]

-

The Organic Chemistry Tutor. (2023, February 23). Biosynthesis of Fatty Acids [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Studies of Mycobacterial Fatty Acid Methyltransferase: A Catalyst for the Enzymatic Production of Biodiesel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Frontiers | A Comparison of Collection Methods for Microbial Volatiles [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Gas Chromatography–Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 3-hydroxy-4-methylpentanoate

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Methyl 3-hydroxy-4-methylpentanoate. While specific literature on this exact molecule is scarce, this document synthesizes information from analogous β-hydroxy esters to predict its thermal behavior. We will explore the anticipated decomposition pathways, present detailed methodologies for experimental analysis, and discuss the implications of its thermal stability in various applications. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of the thermal properties of this and similar compounds.

Introduction: The Significance of Thermal Stability in β-Hydroxy Esters

This compound is a β-hydroxy ester, a class of compounds that serve as crucial building blocks in the synthesis of a wide array of natural products and pharmaceuticals.[1] Their utility in complex molecule synthesis is often dictated by their stability under various reaction conditions, including elevated temperatures. Understanding the thermal stability and decomposition pathways of these molecules is paramount for optimizing reaction yields, preventing the formation of unwanted byproducts, and ensuring the overall safety and efficiency of a synthetic process. Thermal decomposition is a chemical process where a compound breaks down into simpler substances when heated.[2]

This guide will focus on elucidating the thermal properties of this compound. Based on established principles of physical organic chemistry and studies on analogous compounds, we will provide a detailed predictive analysis of its decomposition.

Predicted Thermal Decomposition Pathway

The thermal decomposition of β-hydroxy esters and ketones is well-documented to proceed through a retro-aldol type reaction mechanism.[3][4] This reaction involves a cyclic six-membered transition state, which facilitates the cleavage of the carbon-carbon bond between the α and β carbons.

For this compound, the predicted decomposition products are isobutyraldehyde and methyl acetate. The proposed mechanism is illustrated in the diagram below.

Sources

An In-depth Technical Guide to the Fundamental Reactivity of Hydroxyl and Ester Groups in Methyl 3-hydroxy-4-methylpentanoate

This guide provides a comprehensive exploration of the chemical reactivity of the two key functional groups in Methyl 3-hydroxy-4-methylpentanoate: the secondary hydroxyl group and the methyl ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic factors that govern the molecule's transformations. By synthesizing established chemical principles with practical, field-proven insights, this guide offers not only theoretical understanding but also actionable experimental protocols.

Introduction: Unveiling the Molecular Architecture

This compound is a bifunctional molecule featuring a secondary alcohol at the C3 position and a methyl ester at the C1 position. The presence of these two functional groups on a relatively simple aliphatic chain makes it an excellent model for understanding the selective manipulation of hydroxyl and ester functionalities, a common challenge in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The reactivity of each group is significantly influenced by the substitution pattern of the molecule. The isopropyl group at the C4 position creates a sterically hindered environment around the C3 hydroxyl group, while the electronic properties of both the hydroxyl and ester groups dictate their susceptibility to various reagents and reaction conditions.

Section 1: Reactivity of the Secondary Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile functional handle, capable of undergoing a range of transformations. Its reactivity is primarily dictated by the nucleophilicity of the oxygen atom and the acidity of the hydroxyl proton.

Oxidation to a Ketone

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[1][2][3] In the case of this compound, this reaction yields Methyl 3-oxo-4-methylpentanoate. The choice of oxidant is critical to ensure high yield and avoid side reactions, such as cleavage of the ester group.

A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern alternatives.[1]

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Chromic Acid (Jones Reagent) | Acetone, 0°C to rt | High yielding, relatively inexpensive.[1] | Toxic chromium waste, strongly acidic conditions can affect the ester. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), rt | Milder than Jones reagent, less acidic.[1] | Can be difficult to handle, potential for pyridinium impurities. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), rt | Mild conditions, high yields, broad functional group tolerance.[1] | Relatively expensive, can be shock-sensitive. |

Experimental Protocol: Dess-Martin Oxidation of this compound

This protocol is presented as a self-validating system, where careful monitoring and control of reaction parameters ensure reliable outcomes.

-

Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M). The use of anhydrous solvent is crucial to prevent quenching of the DMP reagent.

-

Reagent Addition: At room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 5 minutes. An exotherm may be observed; maintain the temperature below 25°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 1-2 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes until the solid dissolves.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DMP: Chosen for its mildness and high selectivity, minimizing the risk of ester hydrolysis which could occur under the acidic conditions of a Jones oxidation.

-

Anhydrous Conditions: Essential to prevent the decomposition of the hypervalent iodine reagent.

-

Bicarbonate/Thiosulfate Quench: The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the excess DMP and iodine byproducts to water-soluble species, facilitating their removal during the aqueous work-up.

Acylation to Form an Ester

The hydroxyl group can be readily acylated to form a new ester linkage. This is a common protecting group strategy or a means to introduce further molecular complexity.[4][5] The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: Acetylation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base: Add triethylamine (1.5 eq) or pyridine as a base to scavenge the HCl generated.

-

Acylating Agent: Cool the solution to 0°C in an ice bath and slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq).[6]

-

Reaction Progress: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Purification: Quench the reaction with water, separate the layers, and wash the organic layer with dilute HCl (to remove excess base), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetylated product.

Logical Relationship of Reagents in Acylation

Caption: Workflow for the acylation of the secondary hydroxyl group.

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[7] Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether.[8][9]

Experimental Protocol: TBDMS Protection of this compound

-

Setup: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reagents: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

-

Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by flash chromatography.

Deprotection: The TBDMS group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions.[7]

Section 2: Reactivity of the Methyl Ester Group

The methyl ester group is generally less reactive than the hydroxyl group towards many reagents. However, it can undergo several important transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis to a Carboxylic Acid

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.[10][11]

Acid-Catalyzed Hydrolysis: This is a reversible process, and a large excess of water is required to drive the equilibrium towards the products.[12]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Mixture: In a round-bottom flask, combine this compound, water, and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

-

Heating: Heat the mixture under reflux. The reaction progress can be monitored by observing the miscibility of the starting material in the aqueous solution.

-

Isolation: After cooling, the carboxylic acid product can be extracted with an organic solvent.

Base-Mediated Hydrolysis (Saponification): This is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic work-up step to give the carboxylic acid.[13]

Experimental Protocol: Base-Mediated Hydrolysis

-

Saponification: Dissolve the ester in a mixture of methanol or ethanol and water, and add an excess of a strong base such as sodium hydroxide or potassium hydroxide.

-

Heating: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Acidification: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of about 2. This will protonate the carboxylate salt, forming the carboxylic acid.

-

Extraction: Extract the product with an organic solvent, wash with brine, dry, and concentrate.

Reaction Mechanism: Base-Mediated Ester Hydrolysis

Caption: Key steps in the saponification of a methyl ester.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[14][15] This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would yield Ethyl 3-hydroxy-4-methylpentanoate.

Experimental Protocol: Acid-Catalyzed Transesterification

-

Reagents: Dissolve this compound in a large excess of the desired alcohol (e.g., ethanol).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Equilibrium Shift: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, it may be necessary to remove the methanol byproduct, for instance, by using a Dean-Stark apparatus.

-

Work-up: Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester.

Reduction to an Alcohol

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[16][17] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. The reduction of this compound with LiAlH₄ would yield 4-methylpentane-1,3-diol.

Experimental Protocol: Reduction with LiAlH₄

-

Inert Conditions: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in an anhydrous ether solvent such as diethyl ether or THF.

-

Addition of Ester: Cool the suspension to 0°C and slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir until complete.

-

Quenching (Fieser work-up): Cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is critical for safety and to produce a granular precipitate that is easily filtered.

-

Filtration and Extraction: Filter the resulting solid and wash it thoroughly with an organic solvent. The filtrate contains the diol product, which can be dried and concentrated.

Workflow for Ester Reduction

Caption: Experimental workflow for the reduction of the ester group.

Section 3: Chemoselectivity

When both the hydroxyl and ester groups are present, their relative reactivity can be exploited to achieve chemoselective transformations.

-

Reactions at the Hydroxyl Group: The hydroxyl group is generally more nucleophilic and will react preferentially with electrophiles like acylating and silylating agents under basic or neutral conditions. Strong oxidizing agents will also selectively target the secondary alcohol over the ester.

-

Reactions at the Ester Group: The ester group is susceptible to nucleophilic attack under forcing conditions (e.g., strong base and heat for saponification) or with powerful nucleophiles like hydride reagents (LiAlH₄).

By carefully choosing reagents and reaction conditions, it is possible to manipulate one functional group while leaving the other intact. For instance, protection of the alcohol as a silyl ether would allow for subsequent chemistry to be performed exclusively at the ester position.

Conclusion

The fundamental reactivity of the hydroxyl and ester groups in this compound is a rich area of study with significant implications for synthetic chemistry. A thorough understanding of the steric and electronic factors governing their transformations, coupled with the judicious selection of reagents and reaction conditions, enables the selective manipulation of this bifunctional molecule. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust and reliable synthetic strategies.

References

-

ResearchGate. (n.d.). The effect of hydroxyl group position on electrochemical reactivity and product selectivity of butanediol electro-oxidation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Quora. (2017, December 15). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, September 21). Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 15). 9.7: Carboxylic Acids and Esters. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Introduction to Organic Chemistry. Retrieved from [Link]

-

Reddit. (2021, May 26). Acetylation of secondary alcohols. r/Chempros. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]

-

Synlett. (2019, March 19). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

-

MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, October 11). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. Retrieved from [Link]

-